molecular formula C10H20N2O2 B1596506 Ethyl 4-isopropylpiperazine-1-carboxylate CAS No. 61014-91-3

Ethyl 4-isopropylpiperazine-1-carboxylate

Cat. No. B1596506
Key on ui cas rn: 61014-91-3
M. Wt: 200.28 g/mol
InChI Key: HRMZRPQIFGCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05039676

Procedure details

A solution of ethyl 1-piperazinylcarboxylate (25.0 mL, 0.171 mole) and acetone (37.7 mL, 0.513 mole) in methanol (MeOH) (500 mL) was cooled to 0°-5° C. Sodium cyanoborohydride (10.7 g., 0.171 mole) was added in two portions. The so-formed mixture was stirred at 0°-5° C. for 8 hours while maintaining the pH at 4-6 by dropwise addition of 6N HCl. The temperature of the reaction mixture was allowed to slowly rise to RT overnight. The reaction mixture was evaporated in vacuo to provide a residue which was dissolved in H2CCl2 (500 mL) and 5% NaHCO3 (500 mL). The H2CCl2 layer was separated, washed with brine (500 mL), dried over anhydrous MgSO4, and evaporated in vacuo. The so-formed residue was chromatographed on silica gel, eluting with 1% MeOH/H2CCl2 (v/v) containing 1 mL of conc. NH4OH per liter of solution to give 18.9 g of the title compound of Example 67(a) as a gum, M/e, M+ 201.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:12][C:13]([CH3:15])=O.C([BH3-])#N.[Na+].Cl>CO.C(Cl)Cl.C([O-])(O)=O.[Na+]>[CH3:12][CH:13]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2][CH2:3]1)[CH3:15] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Name
Quantity
37.7 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The so-formed mixture was stirred at 0°-5° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH at 4-6
WAIT
Type
WAIT
Details
to slowly rise to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
The H2CCl2 layer was separated
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The so-formed residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 1% MeOH/H2CCl2 (v/v)
ADDITION
Type
ADDITION
Details
containing 1 mL of conc. NH4OH per liter of solution

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(C)N1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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